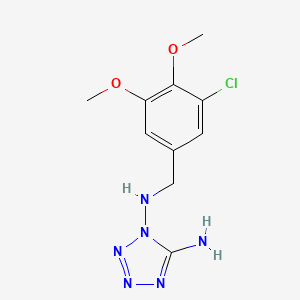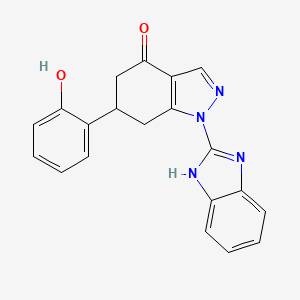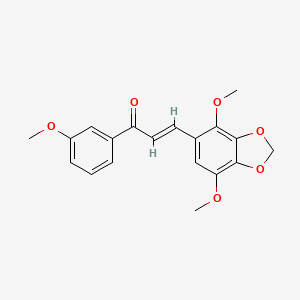
N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンは、テトラゾール環と、塩素とメトキシ基で置換されたベンジル基の存在によって特徴付けられる合成有機化合物です。
製造方法
合成経路と反応条件
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンの合成は、通常、以下の手順を含みます。
3-クロロ-4,5-ジメトキシベンジルクロリドの調製: この中間体は、チオニルクロリドまたは三塩化リンを用いて、4,5-ジメトキシベンジルアルコールを塩素化することにより合成されます。
テトラゾール環の形成: ベンジルクロリド中間体を、ジメチルホルムアミド(DMF)などの適切な溶媒中で、アジ化ナトリウムと反応させてテトラゾール環を形成します。
工業的製造方法
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンの工業的製造は、同様の合成経路に従いますが、大規模生産のために最適化されています。これには、連続フロー反応器、試薬添加の自動システム、および収率と純度を確保するための反応条件の厳格な管理の使用が含まれます。
化学反応解析
反応の種類
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。
置換: この化合物は、求核置換反応を起こすことができ、塩素原子が水酸化物、アルコキシド、またはチオラートイオンなどの他の求核剤で置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性溶媒または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。通常、無水条件下で行われます。
置換: 水酸化物、アルコキシド、チオラートなどの求核剤。反応は、DMFやDMSOなどの極性非プロトン性溶媒中で行われることが多いです。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は対応する酸化物を生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学研究への応用
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンは、いくつかの科学研究に用いられています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造と生物活性により、潜在的な治療薬として検討されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.
Introduction of the Chlorinated Dimethoxyphenyl Group: The chlorinated dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with the tetrazole ring in the presence of a base such as sodium hydride.
Final Coupling Step: The final step involves the coupling of the intermediate product with an amine group to form the desired compound. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to a more reduced form such as a triazole.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物のテトラゾール環とベンジル基により、酵素や受容体に結合し、その活性を調節することができます。これにより、微生物の増殖阻害や癌細胞のアポトーシス誘導などのさまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- N-(3-クロロ-4,5-ジメトキシベンジル)-1-ブタンアミン
- N-(3-クロロ-4,5-ジメトキシベンジル)-N-(1-フェニルエチル)アミン
独自性
1-(3-クロロ-4,5-ジメトキシベンジル)-1H-テトラゾール-1,5-ジアミンは、テトラゾール環と、塩素とメトキシ基で置換されたベンジル基の特定の組み合わせにより、独自性があります。このユニークな構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-triazole-1,5-diamine: Similar structure but with a triazole ring instead of a tetrazole ring.
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Tetrazole Ring: The presence of the tetrazole ring imparts unique chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
Chlorinated Dimethoxyphenyl Group: This group enhances the compound’s lipophilicity and potential for bioactivity, making it distinct from other similar compounds.
特性
分子式 |
C10H13ClN6O2 |
|---|---|
分子量 |
284.70 g/mol |
IUPAC名 |
1-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H13ClN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16) |
InChIキー |
ZTYAMNXPYHESLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11478204.png)
![[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-](/img/structure/B11478211.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11478215.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478218.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478241.png)

![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)


![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
![6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11478258.png)

![7-[3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478272.png)
